3,4,5-Triiodobenzaldehyde
Description
This discrepancy is acknowledged, and the comparison will focus on the compound described in the evidence.
2,5-Triiodobenzaldehyde is a halogenated benzaldehyde derivative featuring iodine atoms at the 2, 3, and 5 positions of the benzene ring (though the evidence ambiguously refers to "2,5-triiodobenzaldehyde," which may indicate a typographical error). It is a critical component of DC Bead LUMI™, a radiopaque embolization agent used in transarterial chemoembolization (TACE) for liver cancer treatment. The iodine moieties confer radiopacity, enabling real-time imaging during medical procedures . Its chemical structure consists of a polyvinyl alcohol (PVA) backbone modified with 2,5-triiodobenzaldehyde, enhancing both mechanical stability and imaging capabilities .
Properties
IUPAC Name |
3,4,5-triiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZUVUNDIAPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855636 | |
| Record name | 3,4,5-Triiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-39-8 | |
| Record name | 3,4,5-Triiodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triiodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of benzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of triiodobenzoic acid.
Reduction: Formation of triiodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3,4,5-Triiodobenzaldehyde has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Triiodobenzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its role as a reagent in synthetic chemistry and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Halogenated Benzaldehyde Derivatives
The following table compares 2,5-Triiodobenzaldehyde with two structurally related compounds: 3-Chlorobenzaldehyde (CAS 587-04-2) and 5-Chloro-2-Hydroxy-3-Iodobenzaldehyde (CAS 215124-03-1).
Note: The positional numbering of iodine in 2,5-Triiodobenzaldehyde remains ambiguous in the evidence.
Structural and Functional Differences
Halogen Type and Position: 2,5-Triiodobenzaldehyde: Three iodine atoms (high atomic weight, radiopaque) dominate its structure, making it ideal for imaging applications . 3-Chlorobenzaldehyde: A single chlorine atom reduces steric hindrance and molecular weight, favoring its use as a synthetic intermediate .
Physicochemical Properties :
- Solubility : The hydroxyl group in 5-Chloro-2-Hydroxy-3-Iodobenzaldehyde increases water solubility compared to the hydrophobic 2,5-Triiodobenzaldehyde.
- Reactivity : 3-Chlorobenzaldehyde’s aldehyde group is highly reactive in nucleophilic additions, whereas iodine in 2,5-Triiodobenzaldehyde stabilizes the aromatic ring via electron-withdrawing effects.
Medical vs. Industrial Utility :
- 2,5-Triiodobenzaldehyde’s incorporation into DC Bead LUMI™ highlights its role in localized cancer therapy .
- 3-Chlorobenzaldehyde is primarily used in organic synthesis (e.g., agrochemicals or pharmaceuticals) due to its straightforward functionalization .
- 5-Chloro-2-Hydroxy-3-Iodobenzaldehyde’s mixed halogenation and hydroxyl group suggest utility in drug discovery, particularly for antimicrobial or anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
